N-(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)-3,4-DIMETHOXYBENZAMIDE
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Overview
Description
N-(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)-3,4-DIMETHOXYBENZAMIDE: is a complex organic compound characterized by the presence of a benzodioxole ring substituted with difluoromethyl groups and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)-3,4-DIMETHOXYBENZAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde in the presence of an acid catalyst.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via a halogen exchange reaction using a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine derivative of the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)-3,4-DIMETHOXYBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and the benzodioxole ring play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-N-{2-[({2-[(3-METHOXYPROPYL)AMINO]PYRIDIN-4-YL}METHYL)AMINO]PHENYL}ACETAMIDE
- N-(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)-1-[(2,5-DIFLUOROBENZENE)SULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)-2-{(3S)-1,1-DIOXO-1$l^{6}-THIOLAN-3-YLAMINO}ACETAMIDE
Uniqueness
N-(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)-3,4-DIMETHOXYBENZAMIDE is unique due to its specific substitution pattern on the benzodioxole ring and the presence of methoxy groups on the benzamide moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO5/c1-21-11-5-3-9(7-13(11)22-2)15(20)19-10-4-6-12-14(8-10)24-16(17,18)23-12/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGGEACLEUVVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(O3)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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